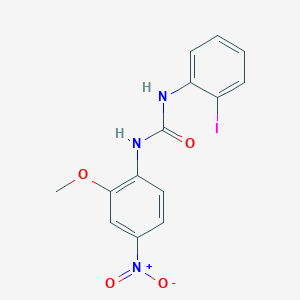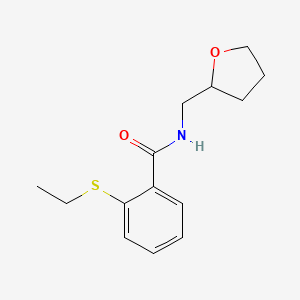
1-(2-Iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea
Overview
Description
N-(2-iodophenyl)-N’-(2-methoxy-4-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an iodophenyl group and a methoxy-nitrophenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 2-iodoaniline with 2-methoxy-4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium iodide, copper(I) iodide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-iodophenyl)-N’-(2-methoxy-4-nitrophenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of urea derivatives on biological systems. Its structural features could make it a candidate for investigating enzyme inhibition or protein binding.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential pharmacological activities. The presence of the nitro and iodine groups could impart antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-N’-(2-methoxy-4-nitrophenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction, generating reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(2-iodophenyl)-N’-(4-nitrophenyl)urea: Lacks the methoxy group, which could affect its reactivity and biological activity.
N-(2-bromophenyl)-N’-(2-methoxy-4-nitrophenyl)urea: The bromine atom might impart different chemical properties compared to iodine.
N-(2-iodophenyl)-N’-(2-methoxyphenyl)urea: Lacks the nitro group, which could significantly alter its chemical and biological properties.
Uniqueness
N-(2-iodophenyl)-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the combination of its functional groups. The presence of both iodine and nitro groups, along with a methoxy group, provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(2-iodophenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN3O4/c1-22-13-8-9(18(20)21)6-7-12(13)17-14(19)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOCKXVMPHNVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-3-pyridin-3-ylpropanamide](/img/structure/B4125124.png)
![2-[2-(2,4-difluorophenoxy)propanoyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4125125.png)
![1-Cyclopropyl-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B4125138.png)

![ethyl 2-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4125158.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4125169.png)
![methyl 5-methyl-2-({[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4125172.png)
![methyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4125173.png)


![N-(4-fluoro-2-methylphenyl)-3-[1-(phenylacetyl)-3-piperidinyl]propanamide](/img/structure/B4125190.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4125195.png)
![methyl 4-[(E)-2-cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethenyl]benzoate](/img/structure/B4125213.png)

